molecular formula C9H17NO3 B1501191 tert-Butyl (tetrahydrofuran-3-yl)carbamate CAS No. 444608-45-1

tert-Butyl (tetrahydrofuran-3-yl)carbamate

Cat. No.: B1501191
CAS No.: 444608-45-1
M. Wt: 187.24 g/mol
InChI Key: FXXHXMXRVSVHQK-UHFFFAOYSA-N
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Description

tert-Butyl (tetrahydrofuran-3-yl)carbamate ( 444608-45-1) is a chiral Boc-protected amine with the molecular formula C 9 H 17 NO 3 and a molecular weight of 187.24 g/mol . This compound serves as a versatile and rigid synthetic intermediate, or "building block," in organic and medicinal chemistry. Its structure, featuring a tetrahydrofuran ring and a tert-butoxycarbonyl (Boc) protecting group on the amine, is particularly valuable for introducing stereodefined scaffolds into more complex molecules during drug discovery efforts . The primary research value of this compound lies in its application as a precursor in pharmaceutical synthesis. Tetrahydrofuran-containing structures are recognized as privileged scaffolds in medicinal chemistry, often contributing to the biological activity and pharmacokinetic properties of drug candidates . The Boc group can be readily removed under mild acidic conditions to generate the primary amine, which can then be further functionalized . This makes the reagent essential for constructing potential therapeutics, particularly for exploring compounds that interact with the central nervous system, where similar tetrahydrofuran derivatives have shown relevance as neurokinin (NK) receptor antagonists for treating conditions such as depression and anxiety . For safe handling, please refer to the associated Safety Data Sheet. This product is intended For Research and Further Manufacturing Use Only . It is not intended for direct human or veterinary use .

Properties

IUPAC Name

tert-butyl N-(oxolan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-7-4-5-12-6-7/h7H,4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXHXMXRVSVHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666912
Record name tert-Butyl oxolan-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444608-45-1
Record name tert-Butyl oxolan-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C9H17NO3
  • Molecular Weight : 187.24 g/mol
  • Functional Groups : Tert-butyl group, carbamate group, tetrahydrofuran ring

Physical Properties

PropertyValue
Boiling PointNot specified
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Medicinal Chemistry

tert-Butyl (tetrahydrofuran-3-yl)carbamate is explored for its potential pharmacological properties. Its structural components suggest it may exhibit:

  • Antimicrobial Activity : The presence of the tetrahydrofuran moiety can enhance the compound's interaction with biological membranes, potentially leading to antimicrobial effects.
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes makes it a candidate for studies on enzyme inhibition, particularly in metabolic pathways involving thiazole derivatives.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications:

  • Building Block for Pharmaceuticals : It can be utilized in the synthesis of drugs, particularly those targeting metabolic pathways or exhibiting anti-inflammatory properties .
  • Synthesis of Advanced Materials : The reactive functional groups present in this compound make it suitable for creating polymers and resins with tailored properties .

Chemical Research

In chemical research, this compound is valuable for studying reaction mechanisms and developing new synthetic methodologies.

Case Studies

  • Enzyme Interaction Studies :
    • Researchers have utilized this compound to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. These studies suggest that the compound can modulate enzyme activity, providing insights into potential therapeutic applications.
  • Synthesis of Novel Compounds :
    • A study demonstrated the use of this compound as a precursor in synthesizing novel thiazole derivatives, which showed promising biological activities against various pathogens.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Compound NameKey FeaturesUnique Aspects
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)...Tert-butyl group, nicotinamide moietySterically bulky; potential for enzyme inhibition
Nicotinamide MononucleotideInvolved in NAD+ biosynthesisLacks steric hindrance from tert-butyl group
Ethyl CarbamateSimpler structure without bulky groupsDifferent reactivity profiles

This table highlights how this compound's steric properties and functional groups may impart distinct chemical reactivity and biological activities compared to similar compounds.

Mechanism of Action

The mechanism by which tert-Butyl (tetrahydrofuran-3-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Substituent Variations on the Tetrahydrofuran Ring

Compound Name Substituent/Modification Molecular Weight Key Applications/Findings Reference
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate 5-Oxo group on THF ring 201.24 Intermediate for stereoselective synthesis; used in chiral resolution studies
tert-Butyl (4-((4-methoxybenzyl)amino)tetrahydrofuran-3-yl)carbamate 4-Methoxybenzyl amino group 322.39 Androgen receptor antagonist; synthesized via reductive amination (42% yield)
tert-Butyl (tetrahydro-2H-pyran-4-yl)carbamate THF replaced with tetrahydropyran (THP) 215.28 Broader solubility profile due to THP’s larger ring; used in peptidomimetics
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate Azetidine ring instead of THF 288.30 Enhanced conformational flexibility; applied in protease inhibitor development

Stereochemical Variations

  • (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (CAS 155836-47-8): Exhibits chiral centers influencing binding affinity to biological targets like G-protein-coupled receptors .
  • (S)-tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate (CAS 1801627-57-5): Hydroxymethyl group enhances hydrogen-bonding capacity, critical for nucleoside analog synthesis .

Comparative Reactivity Insights

  • Boc Deprotection: tert-Butyl (tetrahydrofuran-3-yl)carbamate undergoes smooth deprotection with TFA to generate free amines, as seen in the synthesis of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydrofuran-3-yl)amino)benzamide (Step 6, ).
  • Stability : Unlike tert-butyl (3-(thiophen-3-yl)phenyl)carbamate (CAS 886505-39-1), the THF analog shows higher oxidative stability due to the absence of sulfur heteroatoms .

Biological Activity

tert-Butyl (tetrahydrofuran-3-yl)carbamate is a compound characterized by its unique structural features, including a tetrahydrofuran ring and a tert-butyl carbamate group. The molecular formula of this compound is C10H19NO4, with a molecular weight of approximately 217.26 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical structure of this compound is significant for its biological activity. The tetrahydrofuran ring contributes to the compound's reactivity, while the carbamate group enhances its solubility and stability.

PropertyValue
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Functional GroupsTetrahydrofuran, Carbamate

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole derivatives related to this compound have shown potential for enzyme inhibition, which may be relevant in various metabolic pathways . The hydroxy-tetrahydrofuran moiety can form hydrogen bonds with biological molecules, enhancing binding affinity and potentially inhibiting enzyme activity.

Biological Activity

Research indicates that compounds similar to this compound often exhibit interesting biological properties, including:

  • Antimicrobial Activity : Compounds with similar structures have been noted for their antimicrobial effects, making them candidates for drug development against bacterial infections .
  • Anti-inflammatory Properties : The presence of functional groups that can modulate inflammatory pathways has been observed in related compounds .
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Enzyme Inhibition Studies : In studies involving thiazole derivatives, it was found that specific modifications in the structure significantly enhanced enzyme inhibition capabilities. This suggests that this compound could be explored for similar applications .
  • Antichlamydial Activity : Research on related compounds indicated selective activity against Chlamydia species, highlighting the potential for developing new therapeutic agents targeting this pathogen .
  • Pharmacological Profiles : The pharmacokinetic properties of similar compounds suggest that they may exhibit favorable absorption and distribution characteristics, which are crucial for effective drug development .

Preparation Methods

Synthesis of 3-Aminomethyl Tetrahydrofuran Intermediate

A representative synthetic route to the key intermediate 3-aminomethyl tetrahydrofuran involves:

This three-step sequence efficiently produces the 3-aminomethyl tetrahydrofuran intermediate with good selectivity.

Carbamate Formation: Protection of the Amino Group

The free amine in 3-aminomethyl tetrahydrofuran is protected by reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. Key points include:

  • The reaction is typically carried out in an inert solvent like dichloromethane.
  • Low temperatures (often 0 °C to room temperature) are maintained to minimize side reactions.
  • The reaction proceeds via nucleophilic attack of the amine on the chloroformate, forming the tert-butyl carbamate protecting group.

This step yields tert-butyl (tetrahydrofuran-3-yl)carbamate as the final protected product.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents/Catalysts Conditions Product
1 Cyclization Maleic glycol, modified montmorillonite/alumina/hydroxyapatite 120-150 °C, 6-12 h, fixed-bed reactor 2,5-Dihydrofuran
2 Formylation 2,5-Dihydrofuran, metal catalyst, halogenated diphosphinium ion salt, water gas 50-100 °C, 0.1-3 MPa, 12-24 h, high-pressure vessel 3-Formyl tetrahydrofuran
3 Reductive amination 3-Formyl tetrahydrofuran, hydroxyapatite-supported Ni catalyst, NH3, H2 40-60 °C, 0.1-1 MPa, 3-6 h 3-Aminomethyl tetrahydrofuran
4 Carbamate formation 3-Aminomethyl tetrahydrofuran, tert-butyl chloroformate, triethylamine, dichloromethane 0 °C to RT, inert atmosphere This compound

Research Findings and Optimization Notes

  • The use of modified montmorillonite, hydroxyapatite, or alumina catalysts in the cyclization step enhances yield and selectivity toward 2,5-dihydrofuran.
  • The formylation step requires careful control of pressure and temperature to avoid over-oxidation or decomposition of intermediates.
  • Reductive amination with hydroxyapatite-supported nickel catalyst is preferred for its mild conditions and high selectivity, minimizing side products.
  • Carbamate formation is a well-established method for amine protection, and the use of tert-butyl chloroformate is favored due to the stability of the resulting carbamate and ease of deprotection under acidic conditions.
  • Industrial scale-up would involve optimization of catalyst loading, reaction times, and purification methods such as recrystallization or chromatography to ensure high purity and yield.

Mechanistic Insights

  • Cyclization involves intramolecular nucleophilic attack leading to ring closure forming the tetrahydrofuran ring.
  • Formylation likely proceeds via hydroformylation catalyzed by metal complexes, introducing an aldehyde group at the 3-position.
  • Reductive amination converts the aldehyde to an amine via imine intermediate formation and subsequent hydrogenation.
  • Carbamate formation proceeds through nucleophilic substitution on tert-butyl chloroformate by the amine.

Q & A

What are the standard synthetic routes for tert-butyl (tetrahydrofuran-3-yl)carbamate?

Level: Basic
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. A common approach involves reacting tetrahydrofuran-3-amine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere at low temperatures to minimize side reactions . For more complex derivatives, redox-relay Heck reactions have been employed, as demonstrated in the synthesis of tert-butyl (4-(tetrahydrofuran-3-yl)phenyl)carbamate using Pd(OAc)₂ as a catalyst and NaHCO₃ as a base .

How can researchers optimize purification methods for this compound?

Level: Basic
Methodological Answer:
Purification often involves recrystallization or column chromatography. For example, after synthesis, the crude product may be dissolved in a minimal volume of dichloromethane and precipitated using hexane. Column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) is effective for isolating high-purity samples. Analytical techniques like HPLC or NMR should confirm purity (>95%) .

What advanced strategies improve yields in transition-metal-catalyzed syntheses?

Level: Advanced
Methodological Answer:
Optimizing catalyst loading, ligand selection, and reaction time is critical. In redox-relay Heck reactions, using Pd(OAc)₂ (0.02 equiv.) with nBu₄NCl as an additive in acetonitrile enhances regioselectivity and yield. Lowering reaction temperatures (e.g., 0–25°C) reduces side-product formation. Monitoring via TLC or LC-MS ensures reaction completion .

How can stereochemical control be achieved during synthesis?

Level: Advanced
Methodological Answer:
Chiral auxiliaries or enantioselective catalysis are key. For instance, asymmetric Mannich reactions using tert-butyl carbamate derivatives with benzenesulfinic acid sodium salt and benzaldehyde under anhydrous THF conditions yield enantiomerically enriched products. Stereochemical outcomes are confirmed via X-ray crystallography or chiral HPLC .

What characterization techniques are recommended for structural elucidation?

Level: Basic
Methodological Answer:
X-ray crystallography (using SHELXL software ), NMR (¹H/¹³C, DEPT, COSY), and mass spectrometry are standard. For example, crystal structures resolved via SHELXL provide bond-length data and confirm stereochemistry . IR spectroscopy identifies carbamate C=O stretches (~1680–1720 cm⁻¹) .

How to resolve contradictions in reaction yields reported across studies?

Level: Advanced
Methodological Answer:
Variations often arise from differences in reaction scale, solvent purity, or catalyst activity. Systematic parameter screening (e.g., temperature, solvent polarity) using design-of-experiments (DoE) approaches identifies optimal conditions. Cross-referencing kinetic data (e.g., Arrhenius plots) from multiple studies helps reconcile discrepancies .

What computational methods support mechanistic studies of its reactivity?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as carbamate formation or ring-opening reactions. Molecular docking studies predict interactions with biological targets (e.g., enzymes), validated by crystallographic data from analogs .

How does the tert-butyl carbamate group function in protecting amine intermediates?

Level: Advanced
Methodological Answer:
The tert-butyloxycarbonyl (Boc) group protects amines via acid-labile stability. It withstands basic and nucleophilic conditions, enabling selective deprotection with TFA or HCl in dioxane. This strategy is critical in multi-step syntheses, such as peptide couplings or heterocycle functionalization .

What are the stability considerations for long-term storage?

Level: Advanced
Methodological Answer:
The compound is stable at 2–8°C under inert atmospheres. Decomposition risks increase in humid environments or with exposure to strong acids/bases. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products via LC-MS. Storage in amber vials with desiccants (e.g., silica gel) is recommended .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (tetrahydrofuran-3-yl)carbamate

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